molecular formula C11H25NO3Si B3096275 Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate CAS No. 127680-32-4

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B3096275
CAS No.: 127680-32-4
M. Wt: 247.41 g/mol
InChI Key: FUMPDRVQQMHKOT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an amino acid derivative. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of the hydroxyl group of an amino acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Amino acid derivative+TBDMS-ClEthyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate\text{Amino acid derivative} + \text{TBDMS-Cl} \rightarrow \text{this compound} Amino acid derivative+TBDMS-Cl→Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and anhydrous conditions is crucial to prevent hydrolysis and other side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of deprotected amino acid derivatives or other functionalized products.

Scientific Research Applications

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can be compared with other similar compounds that feature different protecting groups:

    Ethyl (2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoate: Uses a tert-butyldiphenylsilyl (TBDPS) group, which offers greater stability but requires harsher conditions for deprotection.

    Ethyl (2S)-2-amino-3-[(trimethylsilyl)oxy]propanoate: Uses a trimethylsilyl (TMS) group, which is less bulky and easier to remove but offers less protection.

    Ethyl (2S)-2-amino-3-[(methoxymethyl)oxy]propanoate: Uses a methoxymethyl (MOM) group, which provides moderate protection and can be removed under mild acidic conditions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of protecting groups in organic synthesis.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO3Si/c1-7-14-10(13)9(12)8-15-16(5,6)11(2,3)4/h9H,7-8,12H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMPDRVQQMHKOT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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